molecular formula C15H13ClFN3 B15062800 6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride CAS No. 1171446-43-7

6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride

Cat. No.: B15062800
CAS No.: 1171446-43-7
M. Wt: 289.73 g/mol
InChI Key: FDWPUCSUXKSTTO-UHFFFAOYSA-N
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Description

6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H12FN3 HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-fluoro-3-phenylquinoline.

    Hydrazination: The 6-fluoro-3-phenylquinoline is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazino group at the 2-position.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The fluoro and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-hydroxy-3-phenylquinoline
  • 6-Fluoro-2-amino-3-phenylquinoline
  • 6-Fluoro-2-methyl-3-phenylquinoline

Uniqueness

6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the fluoro, hydrazino, and phenyl groups makes it a versatile compound for various applications.

Properties

CAS No.

1171446-43-7

Molecular Formula

C15H13ClFN3

Molecular Weight

289.73 g/mol

IUPAC Name

(6-fluoro-3-phenylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C15H12FN3.ClH/c16-12-6-7-14-11(8-12)9-13(15(18-14)19-17)10-4-2-1-3-5-10;/h1-9H,17H2,(H,18,19);1H

InChI Key

FDWPUCSUXKSTTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)F)NN.Cl

Origin of Product

United States

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